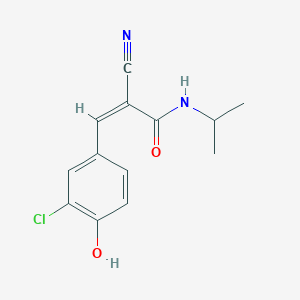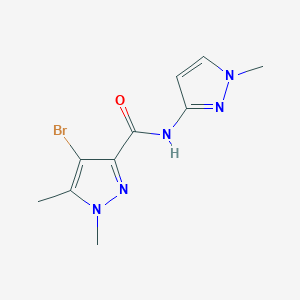![molecular formula C19H24N6O B7531806 3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole](/img/structure/B7531806.png)
3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known to exhibit a range of biochemical and physiological effects, making it an interesting subject of study for researchers across various fields. In
Mecanismo De Acción
The mechanism of action of 3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole involves the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of blood flow. This inhibition results in increased blood flow to certain tissues, making it useful in the treatment of erectile dysfunction. Additionally, the compound has been shown to bind to certain receptors in the brain, resulting in the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to exhibit potent anti-inflammatory, analgesic, and antioxidant effects. Additionally, it has been shown to exhibit activity against certain types of cancer cells, making it a promising candidate for cancer research. The compound has also been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole in lab experiments is its potent activity against certain types of cancer cells. This makes it a valuable tool for cancer research. Additionally, the compound has been shown to exhibit a range of biochemical and physiological effects, making it useful in the study of various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the compound is relatively expensive, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research involving 3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further research is needed to explore the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders and cancer. Finally, the compound's mechanism of action and its effects on various biological processes need to be further elucidated to fully understand its potential applications in research.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of scientific research applications. Its potent activity against certain types of cancer cells and its ability to modulate neurotransmitter release make it a valuable tool for cancer research and the study of the central nervous system. However, the compound's complex synthesis method and relatively high cost may limit its use in certain research settings. Further research is needed to fully elucidate the compound's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole involves the use of various chemical reagents and procedures. The synthesis method is complex and requires expertise in organic chemistry. The compound can be synthesized through a multi-step process involving the reaction of various starting materials. The final product is obtained after purification using column chromatography. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole has a wide range of scientific research applications. This compound is commonly used in the study of various biological processes, including neurology, immunology, and pharmacology. It has been shown to exhibit potent activity against certain types of cancer cells, making it a promising candidate for cancer research. Additionally, the compound has been used in the study of the central nervous system, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]-5-methoxy-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-26-15-4-5-18-16(10-15)17(11-20-18)13-6-8-24(9-7-13)12-19-21-22-23-25(19)14-2-3-14/h4-5,10-11,13-14,20H,2-3,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKWEXOEDXHSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCN(CC3)CC4=NN=NN4C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
![[3-(5-Bromo-2,3-dihydroindol-1-yl)-3-oxopropyl]urea](/img/structure/B7531734.png)
![(4-Chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7531740.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B7531741.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531753.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531763.png)

![6-[[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7531791.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)
![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)
![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)

